molecular formula C15H16N4O B3160264 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine CAS No. 866038-50-8

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B3160264
CAS No.: 866038-50-8
M. Wt: 268.31 g/mol
InChI Key: FVYLGVNUMRRJOL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-20-12-3-4-14-13(9-12)11(10-19-14)5-8-18-15-16-6-2-7-17-15/h2-4,6-7,9-10,19H,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYLGVNUMRRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240102
Record name 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866038-50-8
Record name 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866038-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine typically involves the coupling of an indole derivative with a pyrimidine precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also becoming more common in the industry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate various biological processes . The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Key Substituents Pharmacological Activity Selectivity/Notes
This compound Pyrimidin-2-amine, 5-methoxyindole Understudied; potential kinase target Enhanced hydrogen bonding via pyrimidine
5-MeO-DALT N,N-diallyl ethylamine Serotonin receptor agonist Hallucinogenic; sold as "Black Mamba"
5-MeO-MiPT N-methyl, N-isopropyl ethylamine Serotonin receptor agonist Schedule I hallucinogen
Melatonin N-acetyl ethylamine MT1/MT2 receptor agonist Circadian rhythm regulation
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-... 1-methylindole, nitro-phenyl pyrimidine Kinase inhibition candidate Enhanced binding to ATP pockets

Research Findings and Implications

  • Structural Insights : The pyrimidine ring in the target compound introduces rigidity and hydrogen-bonding capacity, distinguishing it from flexible alkylamine derivatives like 5-MeO-DALT. This may reduce off-target CNS effects .
  • Synthetic Feasibility : Analogous methods (e.g., chloro-pyrimidine coupling ) suggest scalable synthesis, though purity and yield optimization are needed.
  • Therapeutic Potential: Unlike hallucinogenic analogs, the pyrimidine substitution positions this compound for exploration in oncology or inflammation, where kinase modulation is critical .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine is a synthetic compound that combines an indole structure with a pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H16N4O
  • Molar Mass : 268.31 g/mol
  • CAS Number : 866038-50-8

The synthesis typically involves coupling an indole derivative with a pyrimidine precursor, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known to bind to serotonin receptors, which are crucial in modulating numerous biological processes, including mood regulation and neuroprotection .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example, studies have shown its effectiveness against several cancer cell lines, including:

Cell Line IC50 (μM)
HeLa22–52
A5493.02–4.45
CaCo-29.27

These results suggest that this compound may inhibit tumor growth through mechanisms that involve apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing effectiveness against various bacteria and fungi. In vitro studies have revealed its inhibitory effects on:

Microorganism Activity
Mycobacterium tuberculosisSignificant inhibition
Staphylococcus aureusEffective against MRSA
Candida albicansModerate inhibition

These findings indicate potential applications in treating infections caused by resistant strains of bacteria .

Study on Antitumor Effects

A recent study evaluated the antitumor activity of this compound against a panel of human tumor cell lines. The compound exhibited selective cytotoxicity, particularly against renal cancer cells, with an IC50 value of 1.143 μM, highlighting its potential as a targeted cancer therapy .

Investigation of Mechanisms

Further investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Q & A

Q. What are the established synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways starting with functionalization of the indole core. A common approach includes:

  • Step 1 : Alkylation of 5-methoxyindole at the C3 position using bromoethylpyrimidine derivatives under basic conditions (e.g., NaH in DMF).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.
    Optimization focuses on solvent choice (e.g., DMF vs. THF), temperature control (40–60°C), and catalyst selection (e.g., Pd for cross-coupling steps). Yields >70% are achievable with stoichiometric adjustments and inert atmosphere conditions .

Q. How is the structural identity of this compound confirmed through spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the indole C3 ethyl linkage and pyrimidine substitution patterns (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 283.15) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the indole-pyrimidine bridge, critical for understanding conformational flexibility .

Q. What in vitro assays are used to evaluate its receptor binding affinity?

  • Radioligand Displacement Assays : Measure affinity for serotonin (5-HT) receptors (e.g., 5-HT2A_{2A}, 5-HT1A_{1A}) using 3^3H-ketanserin or 3^3H-8-OH-DPAT as tracers .
  • Functional Assays : cAMP or calcium flux assays in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How do researchers analyze structure-activity relationships (SAR) for modifications in the indole and pyrimidine moieties?

SAR studies systematically modify:

  • Indole Substituents : Methoxy group position (e.g., 5- vs. 6-methoxy) impacts receptor selectivity. Removal reduces 5-HT2A_{2A} affinity by ~50% .
  • Pyrimidine Modifications : Replacement with pyridine or triazine alters metabolic stability. Pyrimidine-NH2_2 groups enhance solubility but reduce blood-brain barrier penetration .
  • Ethyl Linker Optimization : Branching (e.g., propyl vs. ethyl) affects conformational rigidity and binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, ligand concentrations). For example, discrepancies in 5-HT2A_{2A} IC50_{50} values may arise from differences in membrane preparation methods .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., radioligand binding + functional assays) .
  • Control for Metabolites : Use hepatic microsome pre-incubation to rule out metabolite interference .

Q. What computational models predict its metabolic pathways and potential bioactive metabolites?

  • CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger predict oxidation at the indole C5 methoxy group or pyrimidine N-dealkylation .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • In Silico Metabolite Screening : Libraries like MetaboLynx predict glucuronidation or sulfation sites .

Q. How is X-ray crystallography applied to study its binding modes with target proteins?

  • Co-Crystallization : Soak crystals of 5-HT2A_{2A} receptor extracellular loops with the compound (10 mM in Tris buffer, pH 7.4).
  • SHELX Refinement : Resolve electron density maps to visualize hydrogen bonding between the pyrimidine NH and Asp155 residue .

Q. What in vivo models assess its neuropharmacological effects?

  • Rodent Behavioral Assays : Head-twitch response (HTR) in mice correlates with 5-HT2A_{2A} activation. Dose-dependent HTR reduction suggests partial agonism .
  • Microdialysis in Rats : Measure extracellular serotonin levels in the prefrontal cortex post-administration (1–10 mg/kg, i.p.) .
  • Electrophysiology : Patch-clamp recordings in hippocampal slices evaluate effects on neuronal excitability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine
Reactant of Route 2
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N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine

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